Cas no 156408-67-2 (Zizyphoiside C)

Zizyphoiside C structure
Productnaam:Zizyphoiside C
Zizyphoiside C Chemische en fysische eigenschappen
Naam en identificatie
-
- a-L-Arabinopyranoside, (3b,16b,23R)-16,23:16,30-diepoxy-20-hydroxydammar-24-en-3-ylO-3-O-acety...
- a-L-Arabinopyranoside, (3b,16b,23R)-16,23:16,30-diepoxy-20-hydroxydammar-24-en-3-ylO-3-O-acetyl-6-deoxy-a-L-mannopyranosyl-(1
- 20-hydroxy-16,23:16,30-diepoxydammar-24-en-3-yl 3-O-acetyl-6-deoxyhexopyranosyl-(1->3)hexopyranosyl-(1->3)pentopyranoside
- 3)- (9CI)
- 3)-O-b-D-glucopyranosyl-(1®
- 3-O-Acetylrhamnopyranosyl-1-3-glucopyranosyl-1-3-arabinopyraosyl-1-3-jujubogenin
- a-L-Arabinopyranoside, (3b,16b,23R)-16,23:16,30-diepoxy-20-hydroxydammar-24-en-3-ylO-3-O-acetyl-6-deoxy-a-L-mannopyranosyl-(1®
- alpha-L-Arabinopyranoside, (3beta,16beta,23R)-16,23:16,13-diepoxy-20-hydroxydammar-24-en-3-yl O-3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl-(1-3)-O-beta-D-glucopyranosyl-(1-3)-
- Zizyphoiside C
- 156408-67-2
- DTXSID30935437
- [2-[2-[3,5-dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate
-
- Inchi: 1S/C49H78O18/c1-22(2)16-25-17-47(9,58)40-26-10-11-30-45(7)14-13-31(44(5,6)29(45)12-15-46(30,8)48(26)20-49(40,67-25)60-21-48)64-41-34(55)37(27(52)19-59-41)65-43-36(57)39(33(54)28(18-50)63-43)66-42-35(56)38(62-24(4)51)32(53)23(3)61-42/h16,23,25-43,50,52-58H,10-15,17-21H2,1-9H3
- InChI-sleutel: DPKBVIDMZOJSPB-UHFFFAOYSA-N
- LACHT: O1CC23CC41C(C(C)(CC(/C=C(\C)/C)O4)O)C2CCC1C2(C)CCC(C(C)(C)C2CCC31C)OC1C(C(C(CO1)O)OC1C(C(C(C(CO)O1)O)OC1C(C(C(C(C)O1)O)OC(C)=O)O)O)O
Berekende eigenschappen
- Exacte massa: 954.51881563g/mol
- Monoisotopische massa: 954.51881563g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 8
- Aantal waterstofbondacceptatoren: 18
- Zware atoomtelling: 67
- Aantal draaibare bindingen: 10
- Complexiteit: 1860
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 25
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.6
- Topologisch pooloppervlak: 262
Zizyphoiside C Gerelateerde literatuur
-
1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
156408-67-2 (Zizyphoiside C) Gerelateerde producten
- 2229159-70-8(4-methyl-4-(1,3-thiazol-4-yloxy)piperidine)
- 397277-79-1(5-chloro-N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-ylthiophene-2-carboxamide)
- 1021221-96-4(1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine)
- 1419517-55-7(1-(5-Chloro-3-indolyl)-2,2,2-trifluoroethanone)
- 1153293-43-6(N-(2-ethylbutyl)-1-methyl-1H-pyrazol-4-amine)
- 2680562-04-1(4-Acetyl-5-(5-methylthiophen-2-yl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid)
- 1306739-52-5(9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride)
- 653589-47-0((2S,4S)-4-Hydroxy-1,2-piperidinedicarboxylic Acid 1-(9H-Fluoren-9-ylmethyl) Ester)
- 1214390-63-2(2-(2',4-Difluorobiphenyl-2-yl)acetic acid)
- 2680871-77-4((9H-fluoren-9-yl)methyl 3-ethenyl-3-(hydroxymethyl)morpholine-4-carboxylate)
Aanbevolen leveranciers
Hubei Changfu Chemical Co., Ltd.
Goudlid
CN Leverancier
Bulk

Zhejiang Brunova Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

atkchemica
Goudlid
CN Leverancier
Reagentie

Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
CN Leverancier
Reagentie

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
CN Leverancier
Bulk
